

An In-depth Technical Guide to Suberic Acid Derivatives and Their Nomenclature

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Compound of Interest

Compound Name: Suberic acid

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Introduction

Suberic acid, systematically known as octanedioic acid, is an eight-carbon α,ω -dicarboxylic acid that serves as a versatile platform for the synthesis of a diverse array of chemical entities. Its derivatives have garnered significant interest in the fields of polymer chemistry, cosmetics, and notably, drug development. The bifunctional nature of **suberic acid** allows for the creation of various derivatives, including esters, amides, acid halides, and anhydrides, each with unique physicochemical properties and biological activities. This guide provides a comprehensive overview of the nomenclature of key **suberic acid** derivatives, detailed experimental protocols for their synthesis, and insights into their roles in significant biological signaling pathways.

Nomenclature of Suberic Acid and Its Derivatives

The systematic naming of **suberic acid** and its derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

Suberic Acid: The parent compound is an eight-carbon dicarboxylic acid.

- Common Name: **Suberic Acid**
- IUPAC Name: Octanedioic acid[1]

Derivatives:

- Acid Halides: The hydroxyl groups of the carboxylic acids are replaced by halogens. For the dichloride derivative:
 - Common Name: Suberoyl chloride
 - IUPAC Name: Octanedioyl dichloride[2]
- Esters: The hydrogen of the carboxylic acid's hydroxyl group is replaced by an alkyl or aryl group. For the diethyl ester:
 - Common Name: Diethyl suberate
 - IUPAC Name: Diethyl octanedioate[3]
- Amides: The hydroxyl groups of the carboxylic acids are replaced by an amino group. For the simple diamide:
 - Common Name: Suberamide
 - IUPAC Name: Octanediamide

For N-substituted amides, the substituents on the nitrogen atom are indicated with the locant "N". For the N,N'-diethyl derivative:

- IUPAC Name: N,N'-diethyloctanediamide
- Anhydrides: Formed by the removal of one molecule of water from two carboxylic acid groups. For the cyclic anhydride of **suberic acid**:
 - Common Name: Suberic anhydride
 - IUPAC Name: Oxonane-2,9-dione[4]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for **suberic acid** and some of its common derivatives, facilitating easy comparison.

Compound Name	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/cm ³)
Suberic Acid	Octanedioic acid	C ₈ H ₁₄ O ₄	174.19	141-144[5]	230 (at 15 mmHg)[5]	1.272[5]
Suberoyl Chloride	Octanedioyl dichloride	C ₈ H ₁₂ Cl ₂ O ₂	211.09	N/A	162-163 (at 15 mmHg) [6]	1.172[2]
Diethyl Suberate	Diethyloctanedioate	C ₁₂ H ₂₂ O ₄	230.30	N/A	268	0.966
Suberamide	Octanediamide	C ₈ H ₁₆ N ₂ O ₂	172.22	217	N/A	N/A
Suberic Anhydride	Oxonane-2,9-dione	C ₈ H ₁₂ O ₃	156.18	65-67	150-152 (at 10 mmHg)	N/A

Experimental Protocols

Detailed methodologies for the synthesis of key **suberic acid** derivatives are provided below. These protocols are foundational for researchers aiming to work with these compounds.

Synthesis of Suberic Anhydride from Suberic Acid

This protocol describes the dehydration of **suberic acid** using acetic anhydride to yield suberic anhydride.[4]

Materials:

- **Suberic acid**
- Acetic anhydride
- Crystallization solvent (e.g., a mixture of petroleum ether and acetonitrile)[1]

Procedure:

- In a multi-necked flask equipped with a magnetic stirrer and a reflux condenser, add **suberic acid** (e.g., 10 g, 57.4 mmol) and acetic anhydride (a molar excess, e.g., 2-3 equivalents).
- Heat the mixture to reflux (approximately 120-170°C) with continuous stirring.[\[1\]](#)
- During the reaction, acetic acid is formed as a byproduct. To drive the reaction to completion, the acetic acid can be removed by distillation under reduced pressure.[\[1\]](#)
- After the reaction is complete (typically 1-3 hours), any unreacted acetic anhydride is removed by vacuum distillation.[\[1\]](#)
- The reaction mixture is then cooled, and a suitable crystallization solvent is added directly to the flask to induce precipitation of the product.[\[1\]](#)
- The resulting white solid, suberic anhydride, is collected by suction filtration, washed with a cold solvent, and dried under vacuum.[\[1\]](#)

Characterization: The product can be characterized by ^1H NMR and ^{13}C NMR spectroscopy.

- ^1H NMR (500 MHz, DMSO- d_6): δ 2.49 (t, J = 7.1 Hz, 4H), 1.56 (m, 4H), 1.32 (m, 4H).[\[4\]](#)
- ^{13}C NMR (125 MHz, DMSO- d_6): δ 169.66, 34.47, 28.22, 24.03.[\[4\]](#)

Synthesis of Diethyl Suberate via Fischer Esterification

This protocol outlines the synthesis of diethyl suberate from **suberic acid** and ethanol using an acid catalyst, a classic example of Fischer esterification.

Materials:

- **Suberic acid**
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5%)
- Anhydrous sodium sulfate

- Diethyl ether

Procedure:

- In a round-bottom flask, combine **suberic acid** (1 equivalent), a large excess of absolute ethanol (e.g., 10-20 equivalents to drive the equilibrium), and a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).
- Equip the flask with a reflux condenser and heat the mixture to reflux for 45-60 minutes.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add diethyl ether to extract the ester and then wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude diethyl suberate.
- The product can be further purified by distillation under reduced pressure.

Synthesis of N,N'-Disubstituted Suberamides from Suberoyl Chloride

This general protocol describes the synthesis of a disubstituted suberamide by reacting suberoyl chloride with a primary or secondary amine.

Materials:

- Suberoyl chloride
- A primary or secondary amine (e.g., diethylamine)
- A non-nucleophilic base (e.g., triethylamine or pyridine)
- Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

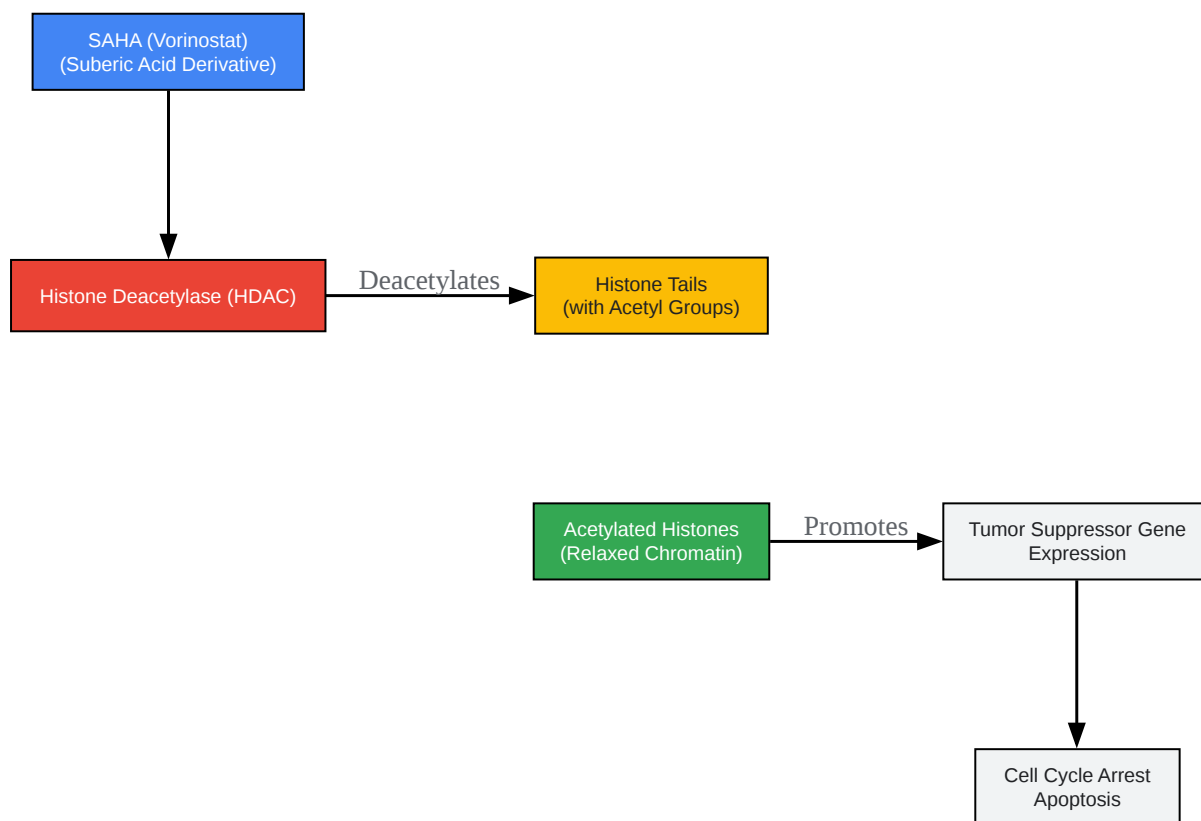
Procedure:

- Dissolve the amine (at least 2 equivalents) and the non-nucleophilic base (2 equivalents) in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add a solution of suberoyl chloride (1 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
- Quench the reaction by the slow addition of water.
- Extract the product with an organic solvent. The organic layer is then washed with dilute acid (to remove excess amine and base), water, and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude N,N'-disubstituted suberamide.
- The product can be purified by recrystallization or column chromatography.

Mandatory Visualizations: Signaling Pathways and Mechanisms

Suberic acid and its derivatives are implicated in various biological processes, including the regulation of gene expression and cellular signaling.

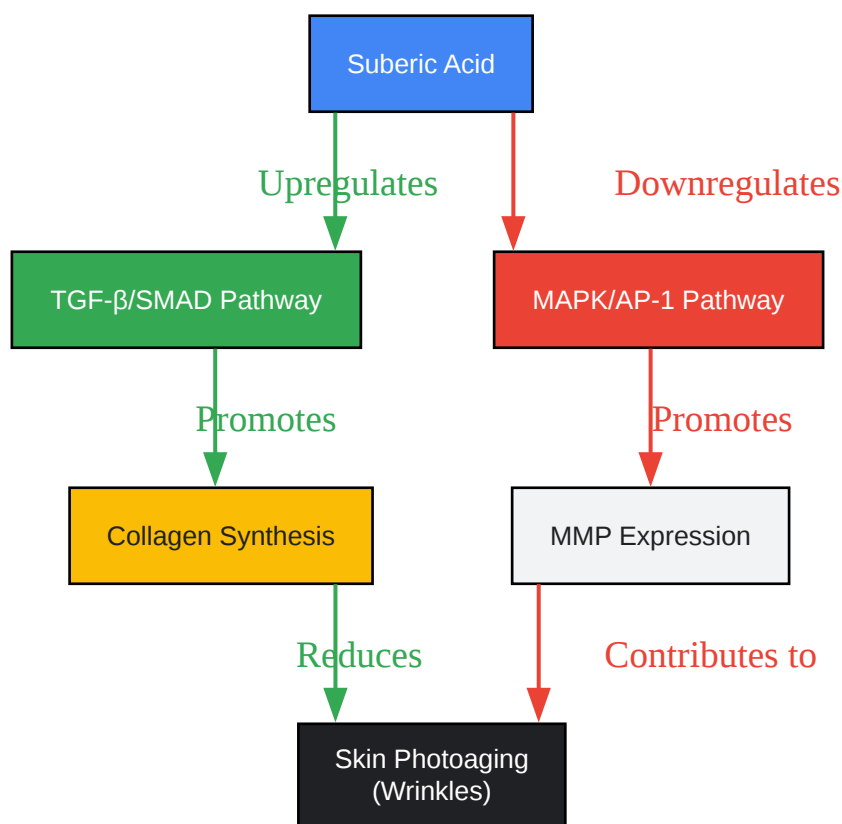
One of the most well-studied derivatives is suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, which is a potent histone deacetylase (HDAC) inhibitor.^{[7][8]} HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, SAHA promotes histone acetylation, leading to a more open chromatin structure and the expression of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.^[8]



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Caption: Mechanism of action of SAHA as an HDAC inhibitor.

Recent studies have also highlighted the role of **suberic acid** in mitigating the effects of UVB-induced skin photoaging. This protective effect is mediated through the regulation of the Transforming Growth Factor- β (TGF- β)/SMAD and Mitogen-Activated Protein Kinase (MAPK)/Activator Protein-1 (AP-1) signaling pathways. **Suberic acid** upregulates the TGF- β /SMAD pathway, which promotes the synthesis of collagen, and downregulates the MAPK/AP-1 pathway, which is involved in the expression of matrix metalloproteinases (MMPs) that degrade collagen.



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Caption: Role of **Suberic Acid** in Skin Photoaging Signaling.

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